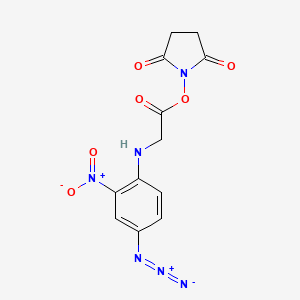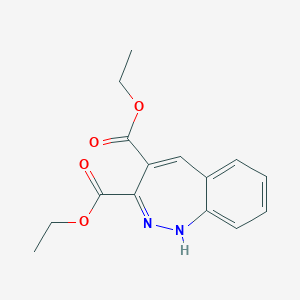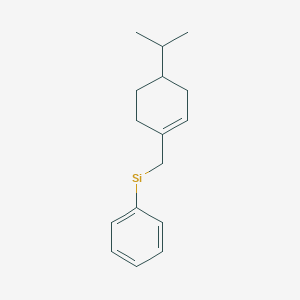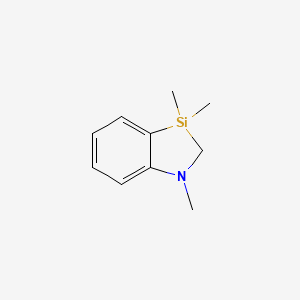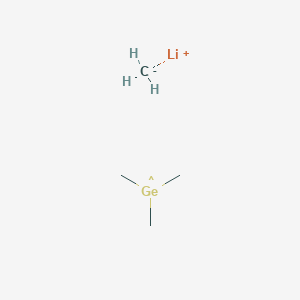
Lithium methanide--trimethylgermyl (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium methanide–trimethylgermyl (1/1/1) is an organometallic compound that features a lithium atom bonded to a methanide group and a trimethylgermyl group
準備方法
Synthetic Routes and Reaction Conditions
Lithium methanide–trimethylgermyl (1/1/1) can be synthesized through the deprotonation of terminal alkynes with n-butyl lithium at low temperatures, followed by treatment with trimethylgermyl chloride under a nitrogen atmosphere . The reaction typically involves the use of a reagent system such as Cp2ZrCl2/2EtMgBr, which converts 1-trimethylgermyl-alkynes into trimethylgermylzirconacyclopentenes at -78°C for one hour, followed by stirring at room temperature overnight .
Industrial Production Methods
化学反応の分析
Types of Reactions
Lithium methanide–trimethylgermyl (1/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler organometallic compounds.
Substitution: The compound can participate in substitution reactions where the lithium or trimethylgermyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with lithium methanide–trimethylgermyl (1/1/1) include halides, acids, and bases. Reactions are typically conducted under anhydrous conditions to prevent hydrolysis and degradation of the compound .
Major Products
The major products formed from reactions involving lithium methanide–trimethylgermyl (1/1/1) depend on the specific reaction conditions and reagents used. For example, reactions with halides can produce corresponding organohalides, while reactions with acids can yield organometallic salts.
科学的研究の応用
Lithium methanide–trimethylgermyl (1/1/1) has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and structural properties.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
作用機序
The mechanism by which lithium methanide–trimethylgermyl (1/1/1) exerts its effects involves the interaction of the lithium and trimethylgermyl groups with target molecules. The lithium atom acts as a strong nucleophile, facilitating the formation of new bonds, while the trimethylgermyl group can stabilize reaction intermediates and transition states .
類似化合物との比較
Similar Compounds
Similar compounds to lithium methanide–trimethylgermyl (1/1/1) include other organolithium and organogermanium compounds, such as:
Methyllithium: An organolithium compound with similar reactivity but without the germanium component.
Trimethylgermyl-lithium: A compound where the lithium is directly bonded to the trimethylgermyl group, offering different reactivity and stability profiles.
Uniqueness
Lithium methanide–trimethylgermyl (1/1/1) is unique due to the presence of both lithium and germanium in its structure, which imparts distinct chemical properties and reactivity. This combination allows for unique applications in synthesis and materials science that are not achievable with other organolithium or organogermanium compounds.
特性
CAS番号 |
60683-32-1 |
|---|---|
分子式 |
C4H12GeLi |
分子量 |
139.7 g/mol |
InChI |
InChI=1S/C3H9Ge.CH3.Li/c1-4(2)3;;/h1-3H3;1H3;/q;-1;+1 |
InChIキー |
ZTAISBBNRPKKJY-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH3-].C[Ge](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


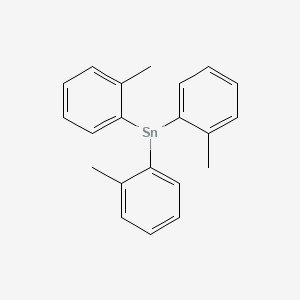
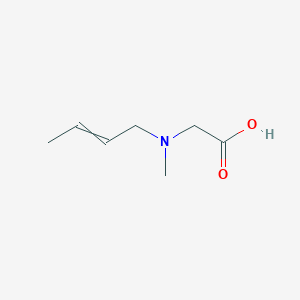
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
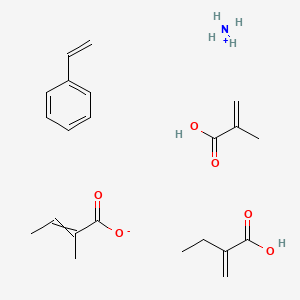
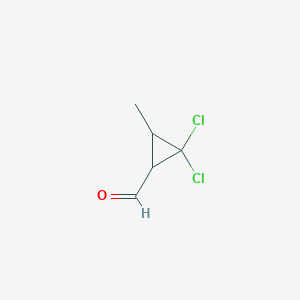

![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
